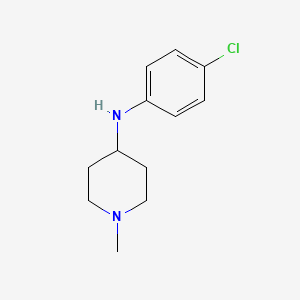

N-(4-chlorophenyl)-1-methylpiperidin-4-amine

Description

N-(4-chlorophenyl)-1-methylpiperidin-4-amine is a piperidine derivative characterized by a 1-methyl group on the piperidine nitrogen and a 4-chlorophenylamine substituent. This structure combines a lipophilic aromatic moiety with a saturated heterocyclic ring, a design common in bioactive molecules targeting neurological, antimicrobial, or pesticidal applications.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAXYNRMXBENDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325069 | |

| Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47197955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36796-53-9 | |

| Record name | N-(4-chlorophenyl)-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methylpiperidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the reductive amination of aniline with sodium triacetoxyborohydride in the presence of acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-methylpiperidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including analgesic and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-chlorophenyl)-1-methylpiperidin-4-amine with piperidine/piperazine derivatives sharing the 4-chlorophenyl group or analogous substituents. Key differences in substituents, biological activities, and synthetic routes are highlighted.

Structure-Activity Relationship (SAR) Insights

- Chlorophenyl Moieties : Ubiquitous in antifungal (), antiparasitic (), and insecticidal () compounds, this group enhances target binding via hydrophobic/halogen bonding.

- Piperidine vs. Piperazine : Piperidine’s conformational rigidity may reduce off-target effects compared to piperazine’s flexibility, as seen in UDO ().

- N-Substituents : Methyl groups (target compound) improve metabolic stability over benzyl () or acetyl () groups, which may undergo faster oxidation.

Biological Activity

N-(4-chlorophenyl)-1-methylpiperidin-4-amine, often referred to as a piperidine derivative, has garnered attention in recent years due to its potential biological activities and therapeutic applications. This compound is primarily studied for its interactions with neurotransmitter systems, which may lead to various pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by its piperidine structure, which allows it to interact with various biological targets. The mechanism of action involves binding to specific receptors and enzymes, modulating their activity. This modulation can lead to significant changes in neurotransmitter release and signaling pathways, contributing to its pharmacological effects.

Key Mechanisms:

- Neurotransmitter Modulation: The compound interacts with neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic systems. This interaction can influence mood, cognition, and behavior.

- Enzyme Inhibition: It has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

| Activity | Description |

|---|---|

| Neuropharmacology | Modulates neurotransmitter systems; potential use in treating schizophrenia and mood disorders. |

| Antimicrobial Activity | Exhibits mild to moderate antibacterial activity against various pathogens. |

| Cancer Therapy Potential | Investigated for cytotoxicity against cancer cell lines; shows promise in apoptosis induction. |

| Anti-inflammatory Effects | May exert analgesic properties through receptor modulation. |

Case Studies and Research Findings

-

Neuropharmacological Studies:

Recent studies have demonstrated that this compound can significantly affect dopaminergic signaling pathways. In a study involving dopamine transporter knockout (DAT-KO) rats, the compound exhibited a dose-dependent reduction in hyperlocomotion, suggesting its potential as a treatment for disorders characterized by increased dopaminergic function, such as schizophrenia . -

Antimicrobial Activity:

A systematic investigation into the antimicrobial properties of piperidine derivatives revealed that this compound displayed notable antibacterial activity against Gram-positive bacteria. The compound was tested against standard strains and showed efficacy comparable to established antibiotics . -

Cancer Research:

The compound's potential in cancer therapy was highlighted in research focusing on its cytotoxic effects on FaDu hypopharyngeal tumor cells. It was found to induce apoptosis more effectively than some reference drugs, suggesting that structural modifications could enhance its anticancer properties .

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves alkylation of piperidine derivatives. For example:

- Step 1: React N-(4-chlorophenyl)piperidin-4-amine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like acetonitrile or ethanol .

- Step 2: Purify the product via column chromatography or recrystallization. Optimization includes:

- Temperature: 60–80°C to balance reaction rate and side-product formation.

- Solvent choice: Ethanol improves yield due to better solubility of intermediates.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., methyl group at piperidine N, chlorophenyl ring protons). Chemical shifts for aromatic protons typically appear at δ 7.2–7.4 ppm, while piperidine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography:

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 239.1) .

Advanced Research Questions

Q. How does the permanganate oxidation of this compound proceed in the presence of Ru(III) catalysts, and what mechanistic insights have been gained from spectroscopic and DFT studies?

Methodological Answer:

- Experimental Design:

- Oxidation Conditions: Use KMnO₄ (0.01–0.05 M) and RuCl₃ (10⁻⁴–10⁻³ M) in acidic media (pH 1–3) at 25–40°C. Monitor reaction kinetics via UV-Vis spectroscopy (λ = 525 nm for MnO₄⁻ decay) .

- Mechanism: Ru(III) acts as an electron-transfer mediator, accelerating Mn(VII) → Mn(IV) reduction. DFT studies reveal a two-step pathway:

Electron transfer from the amine nitrogen to Ru(III).

Hydrogen abstraction from the piperidine ring, forming an imine intermediate .

Q. How do structural modifications (e.g., substituents on the piperidine or chlorophenyl groups) influence biological activity compared to analogs?

Methodological Answer:

- Comparative Analysis:

- Methyl vs. Ethyl Substituents: Methyl groups enhance metabolic stability but reduce binding affinity to certain receptors (e.g., sigma-1) due to steric effects .

- Chlorophenyl vs. Methoxyphenyl: Chlorine’s electron-withdrawing effect increases oxidative stability, whereas methoxy groups improve solubility but reduce antimicrobial activity in related compounds (e.g., dihydropyrimidin-2-thiones) .

- Experimental Approach:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., N-(4-methoxyphenyl)-1-methylpiperidin-4-amine) and test via:

- In vitro assays (e.g., microbial growth inhibition).

- Molecular docking to predict target interactions .

Q. What strategies can resolve contradictions in experimental data, such as varying reactivity in different solvents or catalytic systems?

Methodological Answer:

- Case Study: Discrepancies in oxidation rates (e.g., aqueous vs. acetonitrile solvents):

- Hypothesis Testing: Varying solvent polarity alters transition-state stabilization.

- Control Experiments:

Repeat reactions in deuterated solvents to assess H-bonding effects.

Use cyclic voltammetry to compare redox potentials across solvents.

Q. How can computational methods like DFT elucidate reaction pathways for this compound in complex reactions?

Methodological Answer:

- DFT Protocol:

- Geometry Optimization: Use B3LYP/6-31G(d) to model reactants, transition states, and products.

- Energy Calculations: Compare activation energies (ΔG‡) for competing pathways (e.g., C–H vs. N–H oxidation).

- NBO Analysis: Identify charge distribution changes during oxidation .

- Case Example: DFT confirmed that Ru(III)-catalyzed oxidation proceeds via a radical intermediate, validated by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.